4-Nitro-2-(pyridin-4-yloxy)pyridine
Overview
Description
4-Nitro-2-(pyridin-4-yloxy)pyridine is an organic compound with the molecular formula C10H7N3O3 This compound features a nitro group and a pyridin-4-yloxy substituent attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(pyridin-4-yloxy)pyridine typically involves the following steps:
Nitration of 2-hydroxypyridine: The starting material, 2-hydroxypyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position, yielding 4-nitro-2-hydroxypyridine.
Etherification: The 4-nitro-2-hydroxypyridine is then reacted with 4-chloropyridine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This step forms the ether linkage, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(pyridin-4-yloxy)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions, potentially leading to the formation of pyridine N-oxide derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-Amino-2-(pyridin-4-yloxy)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Pyridine N-oxide derivatives.
Scientific Research Applications
4-Nitro-2-(pyridin-4-yloxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its ability to undergo specific reactions.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-Nitro-2-(pyridin-4-yloxy)pyridine exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitropyridine: Lacks the pyridin-4-yloxy substituent, making it less versatile in chemical reactions.
2-(Pyridin-4-yloxy)pyridine: Lacks the nitro group, which reduces its reactivity in certain types of chemical reactions.
4-Amino-2-(pyridin-4-yloxy)pyridine:
Uniqueness
4-Nitro-2-(pyridin-4-yloxy)pyridine is unique due to the presence of both a nitro group and a pyridin-4-yloxy substituent. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-nitro-2-pyridin-4-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-13(15)8-1-6-12-10(7-8)16-9-2-4-11-5-3-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDONDSHUUBZNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OC2=NC=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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